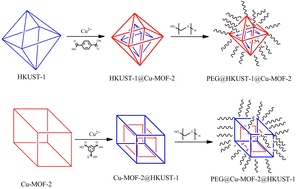PEGylation of a shell over core–shell MOFs—a novel strategy for preventing agglomeration and synergism in terms of physicochemical and biological properties†
Journal of Materials Chemistry B Pub Date: 2023-10-16 DOI: 10.1039/D3TB01125A
Abstract
We demonstrate a new strategy of PEGylation over core–shell MOFs of HKUST-1 and Cu-MOF-2 by a solvothermal method. The novel synthesized PEGylated core–shell MOFs has synergistic enhancement in terms of physicochemical and biological properties. FTIR spectroscopy and XRD analysis described the bonding characteristics of the double-shelled–core MOFs PEG@HKUST-1@CuMOF-2 and PEG@CuMOF-2@HKUST-1. XPS and EDAX spectroscopy confirmed the structural features of the PEG@core–shell MOFs. The as-synthesized PEG-modified core–shell MOFs showed a readily identifiable morphology with a reduction in particle size. The significant observation from SEM and TEM was that agglomeration disappeared completely, and the morphology of individual core–shell MOFs was clearly revealed. BET analysis provided the surface characteristics of MOF compounds. The chemical states of frameworks were established by XPS. The designed PEG-modified copper MOFs were evaluated for their activity against Gram-positive (Staphylococcus aureus, Enterococcus faecalis), Gram-negative (Escherichia coli and Klebsiella pneumoniae) bacterial species and activity against fungal species (Aspergillus niger and Candida albicans). This research work highlights a facile and synergistic approach to design promising biocompatible nano-dimensional core–shell MOFs for biological applications.


Recommended Literature
- [1] Metallopolymer precursors to L10-CoPt nanoparticles: synthesis, characterization, nanopatterning and potential application†
- [2] Retraction: Elevation of USP4 antagonizes oxygen glucose deprivation/reoxygenation-evoked microglia activation and neuroinflammation-mediated neurotoxicity via the TRAF6-NF-κB signaling
- [3] A band-gap-graded CZTSSe solar cell with 12.3% efficiency†
- [4] Modulating the magnetic behavior of Fe(ii)–MOF-74 by the high electron affinity of the guest molecule†
- [5] Strategically designed azolyl-carboxylate MOFs for potential humid CO2 capture†
- [6] Applications of advanced hybrid organic–inorganic nanomaterials: from laboratory to market†
- [7] Stepwise N–H bond formation from N2-derived iron nitride, imide and amide intermediates to ammonia†
- [8] Back cover
- [9] Organizing multivalency in carbohydrate recognition
- [10] Ordered interfaces for dual easy axes in liquid crystals

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 12134-29-1
-
CAS no.: 16514-83-3
-
CAS no.: 162758-94-3









